molecular formula C21H25FN2O3S B259139 Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Cat. No. B259139
M. Wt: 404.5 g/mol
InChI Key: HCBNIQBAMVZNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Mechanism of Action

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate selectively binds to and irreversibly inhibits the mutant EGFR T790M, which is responsible for acquired resistance to first-generation EGFR TKIs. By inhibiting the activity of EGFR, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, resulting in the inhibition of cell proliferation and induction of apoptosis (Cross et al., 2014).
Biochemical and Physiological Effects:
Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to have a high selectivity for mutant EGFR T790M over wild-type EGFR and other kinases (Cross et al., 2014). In preclinical studies, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate demonstrated potent antitumor activity in NSCLC cell lines with EGFR T790M mutation (Cross et al., 2014). In clinical trials, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate showed a favorable safety profile with manageable adverse events, such as diarrhea, rash, and nausea (Jänne et al., 2015; Mok et al., 2014).

Advantages and Limitations for Lab Experiments

The advantages of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its high selectivity for mutant EGFR T790M, potent antitumor activity in NSCLC cell lines with EGFR T790M mutation, and favorable safety profile. The limitations of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its irreversible binding to EGFR, which may lead to the development of resistance, and the lack of activity against other EGFR mutations, such as exon 19 deletion and L858R (Cross et al., 2014).

Future Directions

For Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate include the investigation of its activity in combination with other targeted therapies, such as immune checkpoint inhibitors, and the identification of biomarkers that can predict response to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate. Additionally, the development of second-generation irreversible EGFR TKIs that can overcome resistance to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate may provide new treatment options for NSCLC patients with EGFR T790M mutation (Cross et al., 2014).
Conclusion:
In conclusion, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate is a third-generation EGFR TKI used in the treatment of NSCLC patients with EGFR T790M mutation. Its high selectivity for mutant EGFR T790M, potent antitumor activity, and favorable safety profile make it a promising treatment option for this patient population. However, its irreversible binding to EGFR and lack of activity against other EGFR mutations may limit its effectiveness. Further research is needed to explore its potential in combination with other targeted therapies and to identify biomarkers that can predict response to Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate.

Synthesis Methods

The synthesis of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate involves the reaction of 4-fluorothiophenol with ethyl 2-bromoacetoacetate to form ethyl 2-(4-fluorothiophen-3-yl)-4-oxobutanoate. This intermediate compound is then reacted with 1-azepan-2-amine hydrochloride to form Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate. The overall yield of the synthesis process is 35% (Wang et al., 2015).

Scientific Research Applications

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate demonstrated a 51% overall response rate and a median progression-free survival of 9.6 months in patients with EGFR T790M mutation (Jänne et al., 2015). In a phase II clinical trial, Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate showed an overall response rate of 61% and a median progression-free survival of 12.4 months in the same patient population (Mok et al., 2014).

properties

Product Name

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H25FN2O3S/c1-2-27-21(26)19-17(15-7-9-16(22)10-8-15)14-28-20(19)23-18(25)13-24-11-5-3-4-6-12-24/h7-10,14H,2-6,11-13H2,1H3,(H,23,25)

InChI Key

HCBNIQBAMVZNPT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.